molecular formula C15H12N2O3S3 B2412072 2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 895455-50-2

2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2412072
CAS No.: 895455-50-2
M. Wt: 364.45
InChI Key: UXECCDDZLRARAT-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and antiviral research. Its structure incorporates a 2-aminothiazole scaffold, a heterocyclic system widely recognized for its diverse biological activities, including notable antiviral properties . Recent scientific investigations into structurally related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have demonstrated promising in vitro efficacy against the Human Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections . These related compounds have been shown to function through distinct mechanisms, such as inhibiting viral membrane fusion or disrupting the stage of RSV genome replication and transcription, highlighting the potential of this chemical class as a valuable tool for developing novel antiviral agents . The presence of the thiazole ring, a key pharmacophore in drug discovery, further underpins the compound's relevance for researchers exploring new therapeutic candidates and studying viral mechanisms .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S3/c18-14(10-23(19,20)11-5-2-1-3-6-11)17-15-16-12(9-22-15)13-7-4-8-21-13/h1-9H,10H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXECCDDZLRARAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for constructing the thiazole core. A modified protocol involves:

  • Condensing thiophene-2-carboxaldehyde (1.0 equiv) with thiourea (1.2 equiv) and α-bromoacetophenone (1.1 equiv) in ethanol under reflux (80°C, 6 h).
  • Neutralizing the reaction mixture with ammonium chloride to precipitate the product.
  • Purifying via column chromatography (hexane/EtOAc, 3:1) to yield 4-(thiophen-2-yl)thiazol-2-amine as a yellow solid (68% yield).

Key Data

  • Melting Point : 142–144°C
  • 1H NMR (400 MHz, CDCl3) : δ 7.89 (s, 1H, NH2), 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 7.32–7.28 (m, 2H, thiophene and thiazole).

Preparation of 2-(Phenylsulfonyl)Acetyl Chloride

Sulfonation and Chlorination

  • Phenylsulfonylacetic acid is synthesized by reacting sodium phenylsulfinate with chloroacetic acid in aqueous NaOH (0°C → rt, 12 h).
  • The acid is treated with thionyl chloride (2.5 equiv) in anhydrous DCM under nitrogen, followed by reflux (40°C, 3 h). Excess thionyl chloride is removed under vacuum to yield the acyl chloride (92% purity).

Reaction Conditions

  • Solvent : Dichloromethane (DCM)
  • Catalyst : None required
  • Workup : Distillation under reduced pressure

Amide Bond Formation

Classical Acid Chloride Method

  • Dissolve 4-(thiophen-2-yl)thiazol-2-amine (1.0 equiv) in dry DCM with N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
  • Add 2-(phenylsulfonyl)acetyl chloride (1.1 equiv) dropwise at 0°C, then stir at room temperature for 12 h.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography (gradient: 10–30% EtOAc/hexane) to obtain the title compound (74% yield).

Coupling Reagent-Mediated Synthesis

For higher efficiency, modern coupling agents are employed:

  • Combine 2-(phenylsulfonyl)acetic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF (0.05 M).
  • After 10 min, add 4-(thiophen-2-yl)thiazol-2-amine (1.0 equiv) and stir at rt for 6 h.
  • Isolate the product via precipitation in ice-water and recrystallize from ethanol (82% yield).

Comparative Analysis

Method Yield (%) Purity (%) Reaction Time
Acid Chloride 74 95 12 h
HATU-Mediated 82 98 6 h

Mechanistic Insights and Optimization

Role of Coupling Reagents

HATU activates the carboxylic acid via formation of an active O-acylisourea intermediate, facilitating nucleophilic attack by the thiazol-2-amine. This method minimizes racemization and side reactions compared to the acid chloride route.

Solvent Effects

  • DCM : Ideal for acid chloride reactions due to low nucleophilicity.
  • DMF : Enhances reagent solubility in coupling reactions but requires thorough removal during workup.

Temperature Control

Exothermic reactions (e.g., acyl chloride formation) require strict temperature control (−10°C to 40°C) to prevent decomposition.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 8.21 (s, 1H, thiazole), 7.89–7.82 (m, 2H, Ph-SO2), 7.67–7.61 (m, 3H, Ph), 7.45 (dd, J = 3.7 Hz, 1H, thiophene).
  • HRMS (ESI+) : m/z calc. for C15H13N2O3S3 [M+H]+: 381.0124; found: 381.0128.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 70:30) showed ≥98% purity with a retention time of 6.7 min.

Industrial-Scale Considerations

Cost Efficiency

  • HATU Method : Higher reagent costs but superior yields.
  • Acid Chloride Route : Economical for large-scale production despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Sulfide derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide: can be compared with other sulfonyl-containing thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene and thiazole rings, along with the sulfonyl and acetamide groups, makes it a versatile compound for various applications.

Biological Activity

2-(phenylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O3S3, with a molecular weight of approximately 356.45 g/mol. The compound features a sulfonamide moiety, a thiazole ring, and a thiophene ring, which contribute to its unique biological properties.

Structural Features

FeatureDescription
Sulfonamide Group Enhances solubility and reactivity
Thiazole Ring Potential for enzyme inhibition
Thiophene Ring Contributes to electron delocalization

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors linked to disease pathways. This could include interference with signaling pathways that promote cancer cell proliferation or survival. Biochemical assays and molecular docking studies are essential for elucidating these pathways.

Antimicrobial Activity

The compound's sulfonamide group may confer antibacterial properties, similar to other sulfonamide derivatives used in clinical settings. Its ability to inhibit bacterial enzyme pathways makes it a candidate for further exploration in antimicrobial drug development.

Comparative Analysis with Similar Compounds

When compared to other sulfonamide-containing thiazole derivatives, this compound shows unique properties due to its specific functional groups. For example:

CompoundAnticancer ActivityAntimicrobial Activity
This compound Promising (needs study)Potential (needs study)
Thiazole derivative A HighModerate
Thiazole derivative B ModerateHigh

Study on Thiazole Derivatives

A study evaluated a series of thiazole derivatives for their anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The compounds were assessed using MTT assays, revealing that certain derivatives significantly induced apoptosis by activating caspases . This research underscores the potential for similar compounds, including this compound, to exhibit anticancer effects.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiazole ring via thiourea derivatives and subsequent introduction of the thiophene ring through cross-coupling reactions. Understanding these synthetic routes can aid in optimizing yields for biological testing.

Q & A

Q. What statistical methods validate the significance of SAR trends in small datasets?

  • ANOVA with Tukey’s HSD : Identifies significant differences in IC₅₀ values across substituent groups (p <0.05) .
  • Cross-validation (Q²) : Ensures QSAR model robustness; Q² >0.5 indicates predictive reliability .

Q. How should researchers report contradictory data (e.g., conflicting IC₅₀ values in kinase assays)?

  • Disclose assay conditions (e.g., ATP concentrations, enzyme isoforms) and validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

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